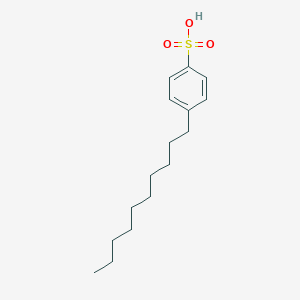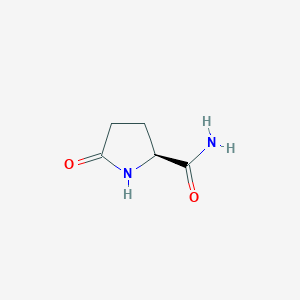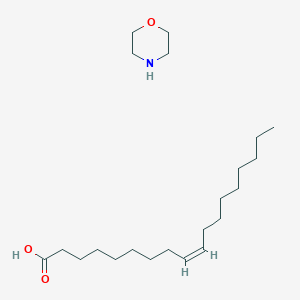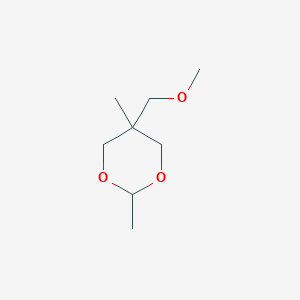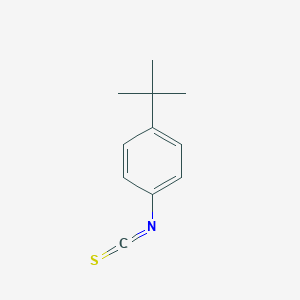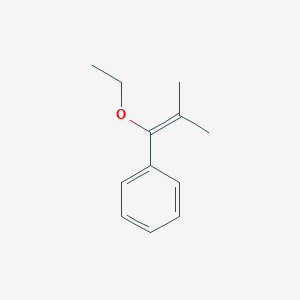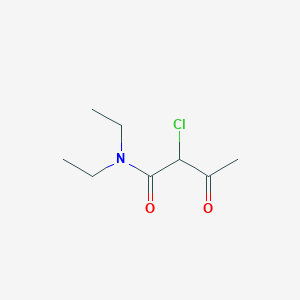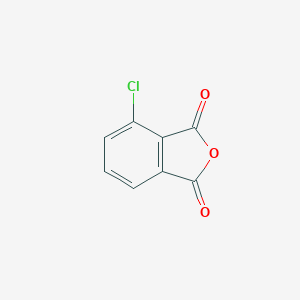
3-Chlorophthalic anhydride
Übersicht
Beschreibung
3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is an isomer of 4-chlorophthalic anhydride and a derivative of phthalic anhydride .
Molecular Structure Analysis
The molecular formula of 3-Chlorophthalic anhydride is C8H3ClO3 . Its molecular weight is 182.56 g/mol . The IUPAC name for this compound is 4-Chloro-2-benzofuran-1,3-dione .Physical And Chemical Properties Analysis
3-Chlorophthalic anhydride is a solid at 20°C . It has a melting point of around 123°C . It may hydrolyze in the presence of water .Wissenschaftliche Forschungsanwendungen
Herbicides and Pesticides Production
3-Chlorophthalic anhydride is used in the production of herbicides and pesticides . These chemicals are used in agriculture to control pests and promote plant growth.
Pharmaceutical Intermediates
This compound serves as an intermediate in the production of active pharmaceutical ingredients . These ingredients are the biologically active components in pharmaceutical drugs.
Monomer for Polyimides
3-Chlorophthalic anhydride can be used as a monomer in the production of polyimides . Polyimides are a type of polymer that are known for their exceptional thermal stability, good chemical resistance, and high mechanical strength.
Chemical Research
Due to its unique chemical properties, 3-Chlorophthalic anhydride is often used in chemical research. For example, it can be used to study the thermodynamic properties of various compounds .
Purification Methods
The compound’s solubility properties make it useful in the development of purification methods. For instance, the cooling crystallization process of 3-Chlorophthalic anhydride has been designed to separate and purify it according to its solubility .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is primarily used in the production of herbicides and pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides
Mode of Action
As a derivative of phthalic anhydride, it may share similar chemical properties and reactivity . It may interact with its targets through covalent bonding, leading to changes in the target’s structure and function. More research is needed to fully understand its mode of action.
Biochemical Pathways
Given its use in the production of herbicides, pesticides, and pharmaceutical intermediates, it can be inferred that it may influence a variety of biochemical pathways depending on the specific application .
Action Environment
3-Chlorophthalic anhydride has a melting point of around 123 °C and may hydrolyze in the presence of water . These properties suggest that its stability, efficacy, and mode of action could be influenced by environmental factors such as temperature and humidity.
Eigenschaften
IUPAC Name |
4-chloro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPUZBSSSAZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151653 | |
| Record name | 3-Chlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophthalic anhydride | |
CAS RN |
117-21-5 | |
| Record name | 3-Chlorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chlorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO7NXT0137 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-chlorophthalic anhydride?
A1: 3-Chlorophthalic anhydride has the molecular formula C8H3ClO3 and a molecular weight of 182.56 g/mol.
Q2: What makes 3-chlorophthalic anhydride useful in synthesis?
A2: The anhydride group in 3-chlorophthalic anhydride is highly reactive towards nucleophiles like amines, allowing for the formation of imide bonds. This makes it a valuable precursor for synthesizing various compounds, including polyimides and other high-performance polymers .
Q3: How does the solubility of 3-chlorophthalic anhydride vary with solvents and temperature?
A3: Research indicates that 3-chlorophthalic anhydride exhibits varying solubility in different solvents. Its solubility increases with temperature in solvents like ethyl acetate, acetone, 1,4-dioxane , tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile . Understanding this solubility behavior is crucial for designing separation and purification processes.
Q4: What are some specific applications of 3-chlorophthalic anhydride?
A4: 3-Chlorophthalic anhydride serves as a crucial starting material in the synthesis of various compounds. For example, it's used in the laboratory synthesis of mercury-free 1-chloroanthraquinone . It's also a key component in the production of high-performance polymers, such as polyimides, known for their excellent thermal stability, mechanical strength, and chemical resistance .
Q5: How is 3-fluorophthalic anhydride synthesized from 3-chlorophthalic anhydride?
A5: Two main methods utilize 3-chlorophthalic anhydride for 3-fluorophthalic anhydride synthesis:
- Homogeneous Fluorination: This method utilizes an organic complex of hydrogen fluoride as a fluorination reagent to perform a homogeneous fluorination reaction on 3-chlorophthalic anhydride .
- Phase Transfer Catalysis: This approach involves reacting 3-chlorophthalic anhydride with anhydrous potassium fluoride in a solvent, using a phase transfer catalyst . This method offers advantages like a short process route, operational flexibility, and cost-effectiveness.
Q6: Can you elaborate on the use of 3-chlorophthalic anhydride in synthesizing thioether dianhydrides?
A6: 3-Chlorophthalic anhydride, alongside 4-chlorophthalic anhydride, is crucial for producing various isomeric diphenylthioether dianhydrides. These dianhydrides, including 3,3',4,4'-diphenylthioether dianhydride (4,4'-TDPA), 2,3,3',4'-diphenylthioether dianhydride (3,4'-TDPA), and 2,2',3,3'-diphenylthioether dianhydride (3,3'-TDPA), are subsequently used to create polyimides with distinct properties . A simplified, environmentally friendly method has been developed using a two-pot process for this synthesis, showcasing the potential for greener chemical production .
Q7: Why is understanding the solid-liquid equilibrium of systems containing 3-chlorophthalic anhydride important?
A7: Knowledge of the solid-liquid equilibrium is crucial for developing efficient separation and purification techniques for 3-chlorophthalic anhydride. This understanding aids in designing crystallization processes, which are energy-efficient and yield high-purity products.
Q8: What is the significance of the ternary phase diagram for the 3-chlorophthalic acid + 4-chlorophthalic acid + water system?
A8: The ternary phase diagram provides crucial information on the solubility of both 3-chlorophthalic acid and 4-chlorophthalic acid in water at various temperatures . This information is paramount for developing crystallization-based separation methods for these compounds. The phase diagram reveals the presence of an adductive compound (3-C6H3Cl(COOH)2 ·4- C6H3Cl(COOH)2) and highlights the influence of temperature on the crystallization fields of different components.
Q9: How can 3-chlorophthalic anhydride and 4-chlorophthalic anhydride be separated?
A9: Studying ternary systems, such as the one with ethyl acetate or acetone as a solvent, provides insights into their separation. These systems exhibit two pure solid phases: pure 4-chlorophthalic anhydride and pure 3-chlorophthalic anhydride. By manipulating temperature and solvent composition, crystallization can be directed to preferentially crystallize one isomer, enabling their separation.
Q10: How can monochlorophthalic anhydride and monochlorophthalic acid be analyzed in substrates?
A10: A high-performance liquid chromatography (HPLC) method offers a solution for the simultaneous determination of 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, 3-chlorophthalic acid, and 4-chlorophthalic acid . This method involves esterification with ethanol, converting the anhydrides into monochloro-O-carboxyl ethyl benzoate isomers while leaving the acids unaffected.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

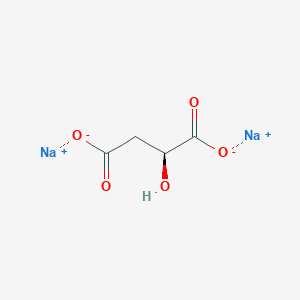
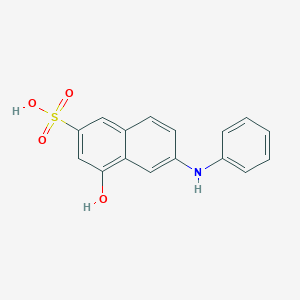
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
